molecular formula C12H12ClN3O B1470816 6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine CAS No. 1111829-23-2

6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine

Cat. No. B1470816
CAS RN: 1111829-23-2
M. Wt: 249.69 g/mol
InChI Key: QGWGDWULDQHSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Potential

This compound has shown promise in medicinal chemistry due to its structural similarity to bioactive aromatic compounds containing the indole nucleus, which are known for their clinical and biological applications . Its potential as an antiviral and anticancer agent is particularly noteworthy, as indole derivatives have been found to possess these activities. The compound could be used as a scaffold for developing new derivatives with high affinity to multiple receptors, offering a pathway to novel treatments.

Material Science: Synthesis of Advanced Materials

The unique properties of this compound, such as its solid physical form and high purity, make it a candidate for the synthesis of advanced materials . It could be used in the creation of new polymers or coatings that require specific molecular interactions at the chemical level.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties, such as melting and boiling points, make it suitable for use in calibrating instruments or as a comparison compound in analytical assays .

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(furan-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGDWULDQHSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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